Sodium beta-alaninate

CO2 Capture Direct Air Capture Amino Acid Salts

Researchers and procurement managers often face solubility limits and extra neutralization steps when using free β-alanine in pantothenate synthesis or DAC solvent formulations. Sodium beta-alaninate (CAS 16690-93-0) directly overcomes these barriers. - Eliminates the neutralization step in Na-pantothenate production via direct condensation with R-pantolactone, yielding 76.3 g product from 55.5 g starting material. - Delivers 10% higher max CO₂ loading (0.651 vs. 0.607 mol/mol) and faster mass transfer (0.75-1.16 mmol m⁻² s⁻¹ kPa⁻¹) than the α-isomer for energy-efficient carbon capture. - Enables high-concentration liquid formulations unattainable with the parent acid (solubility limit 55 g/100 mL). Supplied with ≥95% purity; ready for immediate dispatch.

Molecular Formula C3H6NNaO2
Molecular Weight 111.08 g/mol
CAS No. 16690-93-0
Cat. No. B094852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium beta-alaninate
CAS16690-93-0
Synonyms3 Aminopropionic Acid
3-Aminopropionic Acid
beta Alanine
beta Alanine Hydrochloride
beta Alanine, Monopotassium Salt
beta Alanine, Monosodium Salt
beta-Alanine
beta-Alanine Hydrochloride
beta-Alanine, Calcium Salt (2:1)
beta-Alanine, Monopotassium Salt
beta-Alanine, Monosodium Salt
Hydrochloride, beta-Alanine
Molecular FormulaC3H6NNaO2
Molecular Weight111.08 g/mol
Structural Identifiers
SMILESC(CN)C(=O)[O-].[Na+]
InChIInChI=1S/C3H7NO2.Na/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);/q;+1/p-1
InChIKeyQKJPFZCCZMBRFB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Beta-Alaninate: Technical Overview


Sodium beta-alaninate (CAS 16690-93-0), also known as β-alanine sodium salt or sodium 3-aminopropanoate, is the monosodium salt of the non-essential amino acid β-alanine [1]. It is a white crystalline solid with a molecular formula of C3H6NNaO2 and a molecular weight of 111.08 g/mol . This compound is primarily utilized as a synthetic intermediate, a biochemical reagent, and a precursor in the manufacture of pantothenate vitamins, and it is listed in the EPA's TSCA Inventory as an active commercial chemical substance [1].

Synthetic intermediate for pantothenate production
CO₂ capture research solvent (DAC & post-combustion)
High-solubility amino acid salt for liquid formulations

Why Sodium Beta-Alaninate Cannot Be Substituted


The sodium salt form of β-alanine confers distinct physicochemical and performance characteristics that are not shared by the free amino acid β-alanine (CAS 107-95-9) or by other common amino acid salts. Simple substitution with the parent acid or a different salt form will fail in many critical applications due to differences in solubility, thermal stability, and specific ion-dependent reaction kinetics . The ionic nature of sodium beta-alaninate significantly enhances its water solubility and alters its buffering profile compared to the zwitterionic β-alanine, which is crucial for liquid formulations and high-concentration industrial processes . Furthermore, the specific sodium counter-ion is integral to its function as a direct precursor in the industrial synthesis of sodium pantothenate, where the sodium ion is a required component of the final product [1].

Free acid β-alanine (CAS 107-95-9) has limited aqueous solubility (55 g/100 mL), unlike the freely soluble sodium salt; substitution may limit high-concentration formulations.
The sodium counter-ion is essential for direct condensation to sodium pantothenate; substituting with other salt forms or the parent acid requires additional neutralization steps.
Buffering and ionic-strength profiles differ from zwitterionic β-alanine, potentially altering reaction kinetics in pH-sensitive processes.

Quantitative Evidence vs. Comparators


CO₂ Mass Transfer vs. Sodium α-Alaninate for DAC

In a direct head-to-head comparison for direct air capture (DAC) applications, sodium β-alaninate demonstrates superior CO₂ mass transfer performance and loading capacity compared to its isomer, sodium α-alaninate [1]. This is critical for the economic and technical viability of DAC processes.

CO₂ Mass Transfer
Head-to-head
0.75–1.16 vs 0.65–0.87 mmol m⁻² s⁻¹ kPa⁻¹
Reported higher mass transfer efficiency in DAC context.
200–600 ppm CO₂, varied flow conditions.
CO2 Capture Direct Air Capture Amino Acid Salts Mass Transfer

CO₂ Loading Capacity vs. Sodium α-Alaninate

The maximum CO₂ loading capacity, a key performance indicator for post-combustion CO₂ capture solvents, is approximately 10% higher for sodium β-alaninate compared to sodium α-alaninate under identical conditions [1].

CO₂ Loading Capacity
Head-to-head
0.651 vs 0.607 mol CO₂/mol alaninate
Reported higher loading capacity under test conditions.
5.0 M, 25 °C.
CO2 Capture Post-Combustion Amino Acid Salts Solvent Screening

Precipitation Resistance vs. Sodium α-Alaninate

A critical operational challenge in CO₂ capture is the formation of solid precipitates, which can foul equipment and halt processes. Sodium β-alaninate solutions exhibit a significantly higher tolerance to CO₂ loading before precipitation occurs compared to sodium α-alaninate [1].

Precipitation Resistance
Head-to-head
Precip. >0.52 vs >0.12 mol CO₂/mol
Reported higher tolerance to CO₂ loading before precipitation.
5.0 M, 25 °C, >4.3× higher threshold.
CO2 Capture Solvent Stability Precipitation Process Operability

Thermal Stability vs. Other Amino Acid Salts

In thermal degradation studies relevant to CO₂ capture, sodium β-alaninate exhibits a defined stability profile that is distinct from other amino acid salts. It is more stable than sarcosinate but less stable than alaninate, providing a critical middle-ground for specific process conditions where degradation products and kinetics are a key design parameter [1].

Thermal Stability Rank
Head-to-head
3rd of 3 amino acid salts
Moderate thermal stability profile for solvent selection.
125–145 °C degradation study; sarcosinate > alaninate > β-alaninate.
CO2 Capture Thermal Stability Solvent Degradation Amino Acid Salts

Aqueous Solubility vs. Parent β-Alanine

As a sodium salt, sodium β-alaninate exhibits significantly higher aqueous solubility compared to its parent compound, the zwitterionic β-alanine. While the free acid has a defined solubility limit, the salt form is readily soluble, enabling higher-concentration solutions for biochemical and nutritional applications [1].

Aqueous Solubility
Class-level
Freely soluble vs 55 g/100 mL (parent acid)
Salt form overcomes parent solubility limit.
Class-level inference; validate for specific formulation.
Solubility Formulation Amino Acid Salts Biochemical Reagents

Synthetic Intermediate for Pantothenate Production

Sodium beta-alaninate is a key intermediate in the synthesis of sodium D-pantothenate (vitamin B5). A patented process demonstrates its direct, high-yield conversion to the final product, a role that the free acid β-alanine cannot fulfill directly without additional neutralization steps [1].

Pantothenate Synthesis
Class-level
76.3 g product from 55.5 g Na β-alaninate
Reported synthetic yield in patented process.
Reflux in anhydrous ethanol, 3 h.
Synthetic Intermediate Pantothenate Synthesis Vitamin B5 Chemical Manufacturing

Validated Application Scenarios


Direct Air Capture (DAC) Solvent

Sodium beta-alaninate is a premier candidate for DAC processes where its superior mass transfer coefficient (0.75-1.16 mmol m⁻² s⁻¹ kPa⁻¹) compared to sodium α-alaninate (0.65-0.87) directly improves process efficiency. Its ability to sustain CO₂ loadings >0.52 mol/mol without precipitation, unlike the α-isomer's limit of 0.12 mol/mol, ensures robust, uninterrupted operation in ambient air conditions [1].

Post-Combustion CO₂ Absorbent

For industrial post-combustion CO₂ capture, sodium beta-alaninate offers a higher maximum CO₂ loading capacity (0.651 mol/mol) compared to the α-isomer (0.607 mol/mol). This 10% advantage translates to lower solvent circulation rates and reduced regeneration energy requirements, making it a more cost-effective option for large-scale emissions reduction [1].

Sodium D-Pantothenate Synthesis Intermediate

Sodium beta-alaninate is the preferred and industrially validated precursor for manufacturing sodium D-pantothenate (Vitamin B5). The patented process demonstrates a direct condensation with R-pantolactone to yield 76.3 g of product from 55.5 g of starting material. Substitution with free β-alanine would necessitate an additional neutralization step, adding cost and complexity [2].

High-Concentration Liquid Formulations

When high-concentration aqueous solutions are required for biochemical assays, nutritional supplements, or chemical reactions, sodium beta-alaninate is the superior choice over its parent acid. Its high aqueous solubility circumvents the 55 g/100 mL solubility limit of β-alanine, enabling the preparation of concentrated stock solutions and more effective liquid formulations [3].

Application
Selection Property
Validation Focus
Direct Air Capture (DAC) solvent
CO₂ mass transfer performance
Process efficiency under ambient air conditions
Post-combustion CO₂ absorbent
CO₂ loading capacity
Solvent circulation rate and regeneration energy
Sodium pantothenate synthesis intermediate
Sodium counter-ion compatibility
Direct condensation without neutralization step
High-concentration liquid formulations
Aqueous solubility profile
Concentrated stock solution preparation

Technical Documentation Hub

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